molecular formula C7H11ClO3 B1403931 Oxan-4-ylmethyl chloroformate CAS No. 1171967-42-2

Oxan-4-ylmethyl chloroformate

Cat. No.: B1403931
CAS No.: 1171967-42-2
M. Wt: 178.61 g/mol
InChI Key: RTLJEJIZQVVBJA-UHFFFAOYSA-N
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Description

Oxan-4-ylmethyl chloroformate is a chemical compound with the molecular formula C₇H₁₁ClO₃. It is a derivative of chloroformic acid and is widely used in organic synthesis. This compound is known for its reactivity and versatility, making it valuable in various chemical processes, particularly in the pharmaceutical industry for the synthesis of peptides and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-4-ylmethyl chloroformate can be synthesized through the reaction of oxan-4-ylmethanol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Oxan-4-ylmethyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form oxan-4-ylmethanol, carbon dioxide, and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Bases: Pyridine, triethylamine.

    Conditions: Reactions are typically carried out at low temperatures (0-5°C) to prevent decomposition.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Oxan-4-ylmethanol: Formed from hydrolysis.

Scientific Research Applications

Oxan-4-ylmethyl chloroformate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.

    Biology: In the derivatization of amino acids and peptides for analysis by gas chromatography and mass spectrometry.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxan-4-ylmethyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the reactive center. Nucleophiles attack this carbon, leading to the formation of carbamates or carbonates. The hydrolysis of this compound involves the nucleophilic attack of water on the carbonyl carbon, resulting in the formation of oxan-4-ylmethanol, carbon dioxide, and hydrochloric acid .

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Isopropyl chloroformate
  • Benzyl chloroformate

Uniqueness

Oxan-4-ylmethyl chloroformate is unique due to its specific reactivity and the stability of the oxan-4-ylmethyl group. This stability allows for selective reactions and the formation of specific products that may not be achievable with other chloroformates. Additionally, the presence of the oxan-4-ylmethyl group can impart unique physical and chemical properties to the resulting compounds, making it valuable in specialized applications .

Properties

IUPAC Name

oxan-4-ylmethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLJEJIZQVVBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171967-42-2
Record name (oxan-4-yl)methyl carbonochloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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